N-Isovaleroylglycine is an N-acylglycine compound characterized by the presence of an isovaleryl group. It serves as a significant metabolite in human urine and has been associated with metabolic processes in various biological contexts. This compound is notably relevant in the study of metabolic disorders, particularly isovaleric acidemia, where its levels can indicate the presence of metabolic dysfunction.
N-Isovaleroylglycine, with the chemical formula C7H13NO3, is classified under acyl glycine derivatives. It is derived from the metabolism of branched-chain amino acids, particularly leucine. The compound can be found in human urine and has been identified as a biomarker for certain metabolic conditions, including obesity and metabolic syndrome .
The synthesis of N-Isovaleroylglycine typically involves the condensation of isovaleryl chloride with glycine. This reaction can be facilitated by various methods, including:
The synthesis process requires careful control of reaction conditions to ensure high yields and purity of the product.
N-Isovaleroylglycine has a molecular weight of 159.18 g/mol. The structural formula can be represented as follows:
The compound consists of a glycine backbone with an isovaleryl group attached to the nitrogen atom. Its structural representation highlights the functional groups involved in its chemical properties.
N-Isovaleroylglycine participates in various biochemical reactions, primarily involving:
These reactions are essential for understanding its role in metabolic pathways and potential therapeutic applications.
The mechanism of action for N-Isovaleroylglycine primarily involves its role as a metabolite in energy production and amino acid catabolism. It acts by participating in:
N-Isovaleroylglycine exhibits several notable physical and chemical properties:
These properties are crucial for its handling in laboratory settings and applications in research.
N-Isovaleroylglycine has several scientific applications:
N-Isovaleroylglycine (IVG, C₇H₁₃NO₃) is an acyl glycine conjugate formed through the enzymatic linkage of isovaleric acid and glycine. Its systematic IUPAC name, 2-(3-methylbutanamido)acetic acid, reflects its branched-chain fatty acid moiety derived from leucine catabolism. The compound's molecular weight is 159.18 g/mol, with a monoclinic crystalline structure under solid-state conditions. Its chemical identity is characterized by:
Table 1: Molecular Identifiers of N-Isovaleroylglycine
Property | Value |
---|---|
CAS Registry Number | 16284-60-9 |
Empirical Formula | C₇H₁₃NO₃ |
Monoisotopic Mass | 159.0895 Da |
SMILES Notation | CC(C)CC(=O)NCC(=O)O |
InChI Key | ZRQXMKMBBMNNQC-UHFFFAOYSA-N |
Melting Point | 87-90°C (literature); 105°C (commercial) [1] [10] |
The carboxamide bond between the isovaleryl group and glycine confers water solubility and urinary excretability, essential for its function as a detoxification metabolite. Spectroscopic analyses (NMR, IR) reveal characteristic carbonyl stretches at 1,710 cm⁻¹ (acid) and 1,650 cm⁻¹ (amide), with methyl group vibrations at 2,960 cm⁻¹ confirming the branched alkyl chain [1] [7].
The isolation of IVG in 1967 marked a watershed in biochemical genetics. Tanaka and Isselbacher identified this novel acyl glycine in the urine of comatose patients exhibiting a distinctive "sweaty feet" odor. Using pioneering gas chromatography-mass spectrometry (GC-MS) techniques, they traced the odor to unmetabolized isovaleric acid and discovered IVG as its glycine-conjugated derivative [5]. This finding directly linked IVG accumulation to isovaleric acidemia (IVA), the first documented organic acid disorder (OMIM #243500).
Early metabolic studies demonstrated that IVG excretion increased >100-fold in IVA patients compared to healthy controls (≥500 mmol/mol creatinine vs. <2 mmol/mol creatinine). This established IVG as a diagnostic biomarker specific to IVA, distinguishing it from other organic acidurias [3] [5]. Crucially, glycine supplementation trials in the 1970s showed that elevated IVG excretion correlated with clinical improvement, revealing its detoxification role in sequestering toxic isovaleryl-CoA [6].
IVG is the end-product of an auxiliary pathway that mitigates metabolic stress during leucine overload. In healthy individuals, leucine undergoes mitochondrial degradation via isovaleryl-CoA dehydrogenase (IVD), producing only trace IVG. However, IVD deficiency causes:
Figure 1: Leucine Catabolism and IVG Synthesis
Leucine ↓ α-Ketoisocaproate ↓ Isovaleryl-CoA → [IVD] → 3-Methylcrotonyl-CoA (Main Path) | [IVD Deficiency] | Isovaleryl-CoA accumulation ↓ Glycine Conjugation Pathway: Isovaleryl-CoA + Glycine → [GLYAT/GLYATL1] → N-Isovaleroylglycine (Excreted)
The glycine conjugation pathway detoxifies isovaleryl-CoA via glycine N-acyltransferase (GLYAT) and its paralogue GLYATL1. Recent enzymology studies show GLYAT conjugates isovaleryl-CoA with a catalytic efficiency (kcat/Kₘ) ~15-fold lower than for its preferred substrate (benzoyl-CoA), while GLYATL1 exhibits even lower affinity. This explains why IVG production becomes significant only during metabolic crises [9].
Table 2: Diagnostic Biomarkers in Isovaleric Acidemia
Biomarker | Tissue/Fluid | Concentration in IVA | Diagnostic Sensitivity |
---|---|---|---|
N-Isovaleroylglycine | Urine | 500–3,000 mmol/mol creatinine | >99% |
Isovalerylcarnitine (C5) | Blood (dried spots) | 0.5–10 μmol/L (normal: <0.3) | 94% (with false positives) |
3-Hydroxyisovalerate | Urine/Plasma | 50–200 μmol/L | 87% |
Isovaleric acid | Plasma | 10–600 μmol/L (normal: <2) | Detected during crises |
Newborn screening via tandem mass spectrometry (MS/MS) detects elevated C5-carnitine (isovalerylcarnitine) in blood spots. However, IVG measurement in urine by GC-MS remains the gold standard for confirmation due to interference from pivalate-derived compounds (e.g., antibiotics) that cause false-positive C5-carnitine results [1] [3]. IVG’s stability and renal clearance make it a reliable sentinel metabolite for monitoring dietary and therapeutic interventions in IVA [6] [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7